molecular formula C25H21NO6S B2681091 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114649-97-6

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No. B2681091
CAS RN: 1114649-97-6
M. Wt: 463.5
InChI Key: JIGNSOLREBMMFH-UHFFFAOYSA-N
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Description

The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives were determined using various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .


Molecular Structure Analysis

The molecular structure of this compound includes a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6 . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The compound is a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 . Its IR (KBr) υ (cm -1) values are: 3258 (N-H stretching), 3047 (C-H stretching of aromatic ring), 2936 (-CH 2 stretching), 1711 (C=O stretching), 1643 (C=C stretching of aromatic ring), 1385 (-SO 2 stretching) .

Scientific Research Applications

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-2-30-19-10-7-17(8-11-19)25(27)24-16-26(20-5-3-4-6-23(20)33(24,28)29)18-9-12-21-22(15-18)32-14-13-31-21/h3-12,15-16H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGNSOLREBMMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

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